molecular formula C20H23NO5 B593111 Deamino-Tyr-Tyr ethyl ester CAS No. 135313-59-6

Deamino-Tyr-Tyr ethyl ester

Cat. No.: B593111
CAS No.: 135313-59-6
M. Wt: 357.406
InChI Key: BRNNQLLASRVTMB-SFHVURJKSA-N
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Description

Deamino-Tyr-Tyr ethyl ester is a synthetic dipeptide derivative in which the amino groups of tyrosine residues are removed (deamination), and the carboxyl terminus is esterified with ethanol. This modification enhances its lipophilicity and stability compared to its non-esterified counterparts, making it suitable for applications in biochemical research, drug delivery, and enzymatic studies.

Properties

IUPAC Name

ethyl (2S)-3-(4-hydroxyphenyl)-2-[3-(4-hydroxyphenyl)propanoylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO5/c1-2-26-20(25)18(13-15-5-10-17(23)11-6-15)21-19(24)12-7-14-3-8-16(22)9-4-14/h3-6,8-11,18,22-23H,2,7,12-13H2,1H3,(H,21,24)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRNNQLLASRVTMB-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CCC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)CCC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

Deamino-Tyr-Tyr ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of Deamino-Tyr-Tyr ethyl ester involves its interaction with specific molecular targets and pathways. It can bind to proteins and enzymes, affecting their activity and function . The compound’s structure allows it to participate in various biochemical reactions, influencing cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-Acetyl-L-Tyrosine Ethyl Ester

  • Structure : Features an acetylated tyrosine residue with an ethyl ester group (Figure 2B, ).
  • Solubility: Highly soluble in organic solvents (e.g., ethanol, DMF) but poorly soluble in aqueous buffers, similar to Deamino-Tyr-Tyr ethyl ester .
  • Spectroscopic Behavior : Exhibits temperature-dependent absorbance shifts in derivative spectroscopy, with peak positions influenced by solvent dielectric constants (Figure 4, ).
  • Functional Role : Used as a substrate in enzymatic assays, leveraging its stability and chromogenic properties .

Hexadecanoic Acid Ethyl Ester (Palmitic Acid Ethyl Ester)

  • Applications : Identified in plant extracts (e.g., Phaeanthus vietnamensis) for anti-inflammatory and metabolic modulation .
  • Stability: Ethyl esterification reduces oxidative degradation compared to free fatty acids, a property likely shared with this compound .
  • Bioavailability : Enhanced membrane permeability due to lipophilicity, critical for cellular uptake in drug formulations .

Cardanol Ethyl Ester

  • Physical Properties: Property Cardanol Ethyl Ester Diesel Fuel Cetane Number 52.1 47.8 Viscosity (cSt) 4.2 3.1 Heating Value (MJ/kg) 39.8 42.5 (Table 3, )
  • Functional Comparison: Ethyl esters like cardanol exhibit superior oxidative stability and lower toxicity than methyl esters, suggesting analogous advantages for this compound in industrial applications .

Comparative Analysis of Ethyl Esters in Research

Solubility and Stability

  • This compound: Expected to follow trends observed in DHA ethyl ester (solubility: 100 mg/mL in DMF; 0.15 mg/mL in PBS), with esterification improving shelf-life .
  • Mandelic Acid Ethyl Ester : Demonstrates chiral selectivity in gas chromatography, influenced by temperature and derivatization (Figure 4, ).

Industrial Relevance

  • Biodiesel : Ethyl esters (e.g., fish oil, sapota seed oil) are preferred over methyl esters for their renewable sourcing and lower toxicity, highlighting the versatility of ethyl ester derivatives .

Q & A

Q. What are the optimal synthetic protocols for Deamino-Tyr-Tyr ethyl ester, and how do reaction parameters influence yield?

Methodological Answer: Synthesis of this compound typically involves esterification or transesterification reactions. Key variables include temperature, reaction time, and catalyst selection. For example, supercritical transesterification (using co-solvents) can enhance yield by optimizing solvent polarity and reducing mass transfer limitations. Reaction temperatures between 60–80°C and times of 2–4 hours are common starting points, but kinetic studies (e.g., time-course experiments) are critical for refinement . Characterization via NMR and HPLC ensures product purity, with retention indices (RI) and Kovats indices providing comparative validation .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • UV-Vis Spectroscopy : Useful for tracking aromatic amino acid derivatives; temperature-dependent 2nd derivative absorbance spectroscopy can resolve overlapping peaks (e.g., tyrosine vs. phenylalanine derivatives) .
  • GC-MS/FID : Retention indices (e.g., OV101, DB5 columns) and mass fragmentation patterns aid in structural confirmation .
  • HPLC : Reverse-phase columns with UV detection at 280 nm are standard for quantifying purity and stability. Include internal standards (e.g., L-Cysteine ethyl ester derivatives) to validate reproducibility .

Q. How does the ester group in this compound influence its stability under varying pH and temperature conditions?

Methodological Answer: Stability studies should employ accelerated degradation protocols:

  • pH Stability : Incubate samples in buffers (pH 2–9) at 37°C for 24–72 hours, monitoring degradation via HPLC .
  • Thermal Stability : Use differential scanning calorimetry (DSC) or isothermal stress testing (40–80°C) to identify decomposition thresholds. Ethyl esters generally exhibit higher hydrolytic stability than methyl esters due to steric hindrance .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data for this compound across studies?

Methodological Answer: Discrepancies often arise from variability in experimental models or analytical methods. To address this:

  • Standardize Assays : Use validated cell lines (e.g., HEK293 for receptor studies) and control for esterase activity, which may hydrolyze the compound .
  • Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from multiple studies, adjusting for covariates like dosage and administration routes .
  • Replicate Key Findings : Independent validation in multiple labs using shared protocols ensures reproducibility .

Q. What computational modeling approaches are suitable for predicting the interactions of this compound with biological targets?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Model ligand-receptor binding using software like GROMACS or AMBER. Focus on the ethyl ester’s steric and electronic effects on binding affinity .
  • QSAR Studies : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bonding capacity. Validate against in vitro data to refine predictive accuracy .

Q. How should researchers design experiments to evaluate the compound’s role in enzyme inhibition or signal transduction pathways?

Methodological Answer:

  • Kinetic Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., AMC-tagged peptides) in real-time assays. Include positive controls (e.g., known kinase inhibitors) .
  • Pathway Analysis : Use CRISPR-Cas9 knockouts or siRNA silencing to identify downstream targets. For example, cAMP/PKA signaling can be probed via FRET-based biosensors .
  • Ethical Considerations : Adhere to institutional guidelines for in vivo studies, including dose optimization to minimize toxicity .

Q. What statistical methods are recommended for analyzing dose-response or time-series data in studies involving this compound?

Methodological Answer:

  • Nonlinear Regression : Fit dose-response curves using the Hill equation (variable slope) in tools like GraphPad Prism. Report EC₅₀/IC₅₀ with 95% confidence intervals .
  • Time-Series Analysis : Apply mixed-effects models to account for inter-subject variability in longitudinal studies. Use ANOVA with post-hoc corrections for multiple comparisons .

Methodological Best Practices

  • Data Reproducibility : Document raw data in appendices, including instrument settings and calibration curves .
  • Ethical Compliance : Obtain ethics approval for biological studies and disclose conflicts of interest .
  • Literature Review : Prioritize primary sources from PubMed and established journals, avoiding non-peer-reviewed platforms .

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